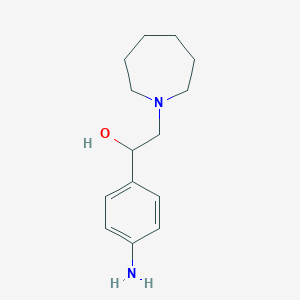![molecular formula C30H28N6O5S B2897516 N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 959544-05-9](/img/structure/B2897516.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C30H28N6O5S and its molecular weight is 584.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transformations in Organic Chemistry
The compound has been studied in the context of organic synthesis. Markosyan et al. (2018) researched the condensation and cyclization reactions involving chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide, leading to various derivatives including benzo[h]quinazolines. This highlights the compound's role in the synthesis of complex organic molecules (Markosyan et al., 2018).
Novel Synthesis Methods
Xie et al. (2017) developed a green and efficient method for synthesizing N-heterocycle-fused quinoxalines, including benzo[4,5]imidazo[1,2-c]quinazolines. This demonstrates the compound's potential in eco-friendly chemical synthesis (Xie et al., 2017).
Antimalarial and Antiviral Properties
Fahim and Ismael (2021) studied N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity, with a focus on compounds like quinoxalin-2-yl. This research indicates potential applications in developing antimalarial drugs (Fahim & Ismael, 2021).
Potential in Cancer Research
Laxminarayana et al. (2021) explored the synthesis of quinazolin-4(3H)-one derivatives and their potential as chemotherapeutic agents. The study shows the compound's applicability in cancer research, particularly in developing new cancer treatments (Laxminarayana et al., 2021).
Antimicrobial Activity
Fahim and Ismael (2019) investigated the antimicrobial activity of novel sulphonamide derivatives, including quinazoline-2-yl. This suggests the compound's usefulness in creating new antimicrobial agents (Fahim & Ismael, 2019).
Antibacterial and Antifungal Properties
ANISETTI and Reddy (2012) synthesized quinolinones with potential antibacterial and antifungal activities. Their research underscores the compound's role in developing treatments against bacterial and fungal infections (ANISETTI & Reddy, 2012).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O5S/c1-35(2)20-10-8-19(9-11-20)32-27(38)16-42-30-34-22-6-4-3-5-21(22)28-33-23(29(39)36(28)30)14-26(37)31-15-18-7-12-24-25(13-18)41-17-40-24/h3-13,23H,14-17H2,1-2H3,(H,31,37)(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRJMGDMDIBLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide](/img/structure/B2897435.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2897436.png)
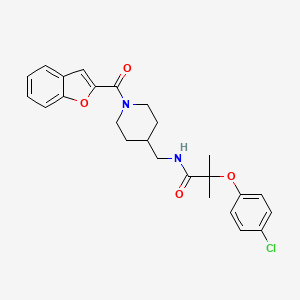
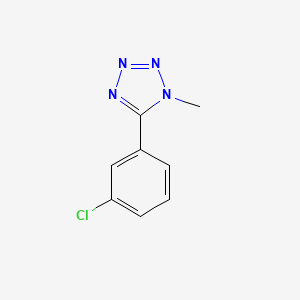
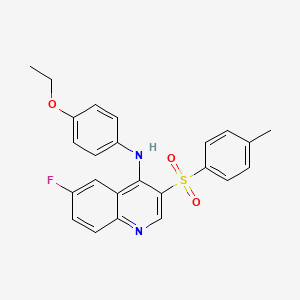
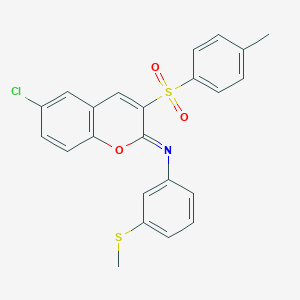
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2897444.png)

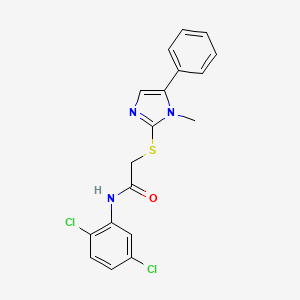
![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2897448.png)
![6-Methyl-2-[[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2897450.png)
![N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2897451.png)
